
Application Notes & Protocols: Split-Cas9
Systems in CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: cTEV6-2
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Audience: Researchers, scientists, and drug development professionals.

Note: The specific term "cTEV6-2" was not identified in publicly available literature in the

context of CRISPR-Cas9 gene editing. The following application notes and protocols are based

on well-documented and functionally similar split-Cas9 systems, including intein-mediated and

chemically inducible systems, which are central to advanced CRISPR-Cas9 studies.

Introduction to Split-Cas9 Systems
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a

powerful tool for genome editing.[1][2][3] However, the large size of the Cas9 protein (over 4

kb) presents a significant challenge for its delivery into cells, particularly when using viral

vectors with limited packaging capacity like adeno-associated viruses (AAVs).[4][5][6] To

overcome this limitation, split-Cas9 systems have been developed.[4][5][7] In these systems,

the Cas9 protein is divided into two inactive fragments. These fragments are then reconstituted

inside the target cell to form a functional enzyme, enabling gene editing.[4][5] This approach

not only solves the delivery issue but also offers a platform for inducible and cell-type-specific

genome editing.[7][8]

Two primary strategies for reconstituting Cas9 are intein-mediated trans-splicing and

chemically induced dimerization.

Intein-Mediated Split-Cas9: This system utilizes split inteins, which are protein domains that

can excise themselves from a precursor protein and ligate the flanking sequences (exteins)
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with a peptide bond.[5][9] The N-terminal and C-terminal fragments of Cas9 are fused to the

corresponding N- and C-terminal halves of a split intein. When both fusion proteins are co-

expressed in the same cell, the intein fragments associate and catalyze their own excision,

joining the two Cas9 fragments to form a full-length, active protein.[4][5]

Chemically Inducible Split-Cas9: In this approach, the Cas9 fragments are fused to domains

that dimerize in the presence of a specific small molecule.[7] For example, by fusing the

fragments to FKBP and FRB domains, the addition of rapamycin can induce their

dimerization and reconstitute Cas9 activity.[7] This allows for precise temporal control over

gene editing.

Key Applications
Gene Therapy: Split-Cas9 systems are particularly valuable for in vivo gene therapy, where

AAVs are a common delivery vehicle. By packaging the two Cas9 fragments into separate

AAVs, the size limitation is bypassed.[4][5][6]

Plant Genome Editing: Similar to viral delivery in mammals, virus-assisted delivery of

CRISPR/Cas9 components in plants is constrained by packaging capacity. Split-nCas9

systems have been developed for applications like base editing in plants.[8][9]

Enhanced Specificity: By placing each half of the split-Cas9 under the control of a different

tissue-specific promoter, Cas9 activity can be restricted to cells where both promoters are

active, thereby increasing the specificity of gene editing.[7]

Controlled Gene Editing: Chemically inducible systems provide temporal control over Cas9

activity, which can help to reduce off-target effects by limiting the time the active nuclease is

present in the cell.[7][10]

Data Presentation: Performance of Split-Cas9
Systems
The efficiency of split-Cas9 systems is a critical parameter for their application. The following

tables summarize quantitative data from various studies, comparing the activity of split-Cas9 to

wild-type Cas9.
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System
Target
Gene/Reporter

Cell Line
Editing
Efficiency (%
Indels)

Reference

Wild-type

SpCas9
EMX1 HEK293FT ~25-30% [7]

Split-Cas9 (v1) Fus N2a ~15% [4]

Split-Cas9 (v2) Fus N2a ~10% [4]

Wild-type

SpCas9
Reporter AAVS1 TLR ~20% (NHEJ) [4]

Split-Cas9 (v1) Reporter AAVS1 TLR ~20% (NHEJ) [4]

Split-Cas9 (v2) Reporter AAVS1 TLR ~15% (NHEJ) [4]

Rapamycin-

inducible
EMX1 HEK293FT

Moderate (with

rapamycin)
[7]

System
Delivery
Method

Target Gene
HDR Efficiency
Increase (vs.
WT Cas9)

Reference

Split-Cas9D10A

Nickase
Dual Plasmid Reporter Increased HDR [5]

Cas9-CtIP

Fusion
Plasmid AAVS1 ~2-fold [11][12]

THAP11-fused

CRISPR +

Valnemulin

Plasmid EGFP tagging Up to 6-fold [13]

Experimental Protocols
Protocol 1: Intein-Mediated Split-Cas9 Gene Editing in
Mammalian Cells
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This protocol is based on the methodology described by Truong et al. (2015).[4][5]

1. Plasmid Construction:

The N-terminal fragment of S. pyogenes Cas9 (e.g., amino acids 1-573 for v1) is fused to the
N-terminal fragment of the Npu split intein (N-intein).
The C-terminal fragment of Cas9 (e.g., amino acids 574-1368 for v1) is fused to the C-
terminal fragment of the Npu split intein (C-intein).
Each fusion construct should be cloned into a mammalian expression vector with a suitable
promoter (e.g., CBh).
A separate plasmid expressing the single guide RNA (sgRNA) targeting the gene of interest
under a U6 promoter is also required.

2. Cell Culture and Transfection:

HEK293T or Neuro-2a cells are cultured in DMEM supplemented with 10% FBS and 1%
penicillin/streptomycin.
For transfection, plate cells to reach 70-80% confluency on the day of transfection.
Co-transfect the cells with the N-Cas9-N-intein plasmid, the C-intein-C-Cas9 plasmid, and
the sgRNA plasmid using a lipid-based transfection reagent according to the manufacturer's
instructions.

3. Analysis of Gene Editing Efficiency:

Harvest genomic DNA from the cells 48-72 hours post-transfection.
Amplify the target genomic region by PCR.
Use a mismatch cleavage assay, such as the T7 Endonuclease I (T7E1) assay, to detect
insertions and deletions (indels).
Alternatively, use Sanger sequencing of the PCR products followed by analysis with a tool
like TIDE (Tracking of Indels by Decomposition) or next-generation sequencing for more
quantitative results.

Protocol 2: AAV Delivery of Intein-Mediated Split-Cas9
This protocol is an extension of Protocol 1 for in vivo applications.[4][5]

1. AAV Vector Production:
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Clone the N-Cas9-N-intein and C-intein-C-Cas9 expression cassettes into separate AAV
plasmids.
Produce high-titer recombinant AAVs (e.g., AAV2) for each construct by co-transfecting
HEK293T cells with the AAV vector plasmid, a helper plasmid, and a Rep/Cap plasmid.
Purify and concentrate the AAV particles.

2. In Vivo Delivery:

Co-inject the two AAV preparations (one for each Cas9 fragment) and a third AAV expressing
the sgRNA into the target tissue of the model organism.

3. Analysis:

After a suitable incubation period, harvest the target tissue and extract genomic DNA.
Analyze gene editing efficiency as described in Protocol 1.
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Caption: Intein-mediated trans-splicing of split-Cas9.
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Caption: AAV-mediated delivery workflow for split-Cas9.

Troubleshooting and Considerations
Editing Efficiency: The efficiency of split-Cas9 systems can be lower than that of wild-type

Cas9. It is crucial to optimize the split site within the Cas9 protein and the choice of inteins or

dimerization domains.[4]

Off-Target Effects: While split-Cas9 systems can be designed to enhance specificity, off-

target effects should still be carefully evaluated. Using high-fidelity Cas9 variants in a split

format can further mitigate this issue. Limiting the expression time of the Cas9 components,

for instance with inducible systems, is also a valid strategy.[10]
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Delivery: For viral delivery, the tropism of the chosen AAV serotype must be appropriate for

the target tissue. The titers of the different viral vectors should be balanced to ensure

stoichiometric expression of the Cas9 fragments and the sgRNA.

Immunogenicity: The expression of a bacterial protein like Cas9 can elicit an immune

response. The transient expression from non-integrating vectors like AAV or the use of

inducible systems to limit expression duration can help manage this.

Conclusion
Split-Cas9 systems represent a significant advancement in CRISPR-Cas9 technology,

addressing key challenges in delivery and control. By enabling the use of vectors with limited

packaging capacity and providing mechanisms for inducible and cell-type-specific gene editing,

these systems expand the therapeutic potential of CRISPR-Cas9. The protocols and data

presented here provide a framework for the application of split-Cas9 systems in various

research and drug development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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